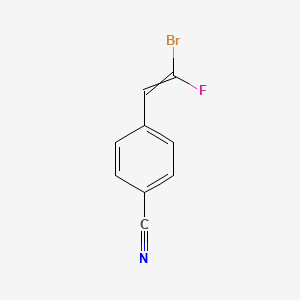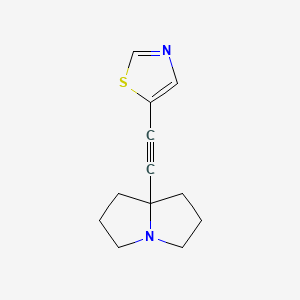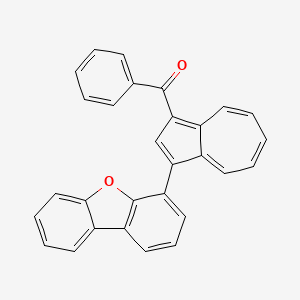
1-Benzoyl-3-(dibenzofuran-4-yl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(dibenzofuran-4-yl)azulene is a complex organic compound that features a unique structure combining azulene, benzoyl, and dibenzofuran moieties Azulene is known for its deep blue color and non-benzenoid aromaticity, while benzoyl and dibenzofuran are significant in various chemical and pharmaceutical applications
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene involves multiple steps, typically starting with the preparation of azulene derivatives. One common method includes the Friedel-Crafts acylation of azulene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The dibenzofuran moiety can be introduced through a Suzuki coupling reaction, where a dibenzofuran boronic acid derivative reacts with a halogenated azulene intermediate under palladium catalysis. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzoyl-3-(dibenzofuran-4-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, halogenated, and alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(dibenzofuran-4-yl)azulene has several scientific research applications:
Chemistry: It serves as a model compound for studying non-benzenoid aromaticity and the electronic effects of substituents on azulene.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Its unique optical properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 1-Benzoyl-3-(dibenzofuran-4-yl)azulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(dibenzofuran-4-yl)azulene can be compared with other compounds featuring azulene, benzoyl, or dibenzofuran moieties:
Azulene Derivatives: Compounds like guaiazulene share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl Compounds: Benzophenone is a simpler benzoyl-containing compound used in various applications, including as a photoinitiator in polymer chemistry.
Dibenzofuran Derivatives: Compounds like dibenzofuran-4-carboxylic acid are structurally related but have different functional groups, affecting their reactivity and applications
Eigenschaften
CAS-Nummer |
916584-46-8 |
|---|---|
Molekularformel |
C29H18O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(3-dibenzofuran-4-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H18O2/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H |
InChI-Schlüssel |
RYFKXVRQWOMXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4OC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


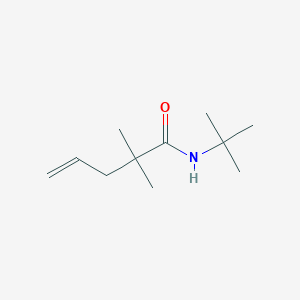

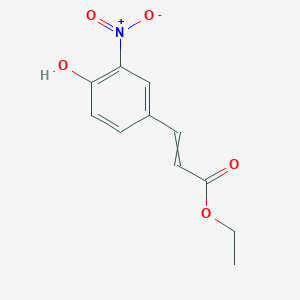

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)

![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)

![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)

